molecular formula C21H19FN2O3 B2689402 N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-85-8

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2689402
CAS No.: 946245-85-8
M. Wt: 366.392
InChI Key: AYYWBWZZKMFBCH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule compound of significant interest in oncology and kinase research. It is offered as a high-purity chemical for research purposes. This compound is structurally related to a class of potent and selective Met kinase inhibitors . Compounds within this structural family have demonstrated excellent in vivo efficacy, leading to complete tumor stasis in Met-dependent human gastric carcinoma xenograft models, and have been advanced into clinical trials based on their favorable pharmacokinetic and safety profiles . The core 2-oxo-1,2-dihydropyridine-3-carboxamide structure is a recognized pharmacophore in medicinal chemistry. The molecule's specific substitution pattern is designed to optimize biological activity and physicochemical properties. Related compounds have been shown to form characteristic intermolecular interactions, such as lactam-lactam dimers, which can influence their solid-state properties and solubility . This product is intended for research use by qualified scientists in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are strongly encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-2-27-19-11-4-3-10-18(19)23-20(25)17-9-6-12-24(21(17)26)14-15-7-5-8-16(22)13-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWBWZZKMFBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with 3-fluorobenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmacological Properties

The compound has been studied for various pharmacological effects, particularly in the following areas:

  • Anticancer Activity : Dihydropyridine derivatives have shown promising anticancer properties. Studies indicate that modifications in the dihydropyridine structure can enhance cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Effects : Research has demonstrated that dihydropyridine derivatives exhibit antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like fluorine enhances their efficacy against bacteria and fungi .
  • Anti-inflammatory Properties : Some studies suggest that compounds with a dihydropyridine backbone can modulate inflammatory responses, potentially serving as therapeutic agents in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been explored, including:

  • Heterocyclization Reactions : The compound can be synthesized through heterocyclization of appropriate precursors under specific conditions, often yielding high purity and yield .
  • Modification of Existing Compounds : Researchers have also focused on modifying existing dihydropyridine derivatives to enhance their biological activity or alter their pharmacokinetic properties .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial EffectsShowed effective inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations .
Study CAnti-inflammatory PropertiesIndicated reduced levels of pro-inflammatory cytokines in animal models treated with the compound .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing novel anticancer drugs.
  • Infectious Disease Treatment : As an antimicrobial agent against resistant strains of bacteria.
  • Inflammatory Disease Management : As a potential treatment for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: BMS-777607

Chemical Name: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Key Features:

  • Substituents: 4-ethoxy group on the dihydropyridine ring, 4-fluorophenyl at N1, and a 2-amino-3-chloropyridin-4-yloxy moiety on the phenyl carboxamide.
  • Activity : Selective inhibitor of the MET kinase superfamily (IC₅₀ = 3.9 nM for MET), with oral efficacy in preclinical models .
  • Selectivity : Demonstrates >100-fold selectivity over other kinases (e.g., VEGFR2, EGFR) .

Comparison with Target Compound :

  • The 2-ethoxyphenyl group in the target compound differs from BMS-777607’s 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl carboxamide, which may reduce MET affinity but improve solubility due to the ethoxy group’s lipophilicity.

Structural Analog: N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide

Key Features :

  • Substituents : 2,4-dimethoxyphenyl carboxamide and 3-(trifluoromethyl)benzyl at N1.
  • Activity : Methoxy groups enhance solubility, while the trifluoromethyl group increases metabolic stability .

Comparison with Target Compound :

  • The 2-ethoxyphenyl group may confer similar solubility benefits as methoxy substituents but with greater steric bulk.

Structural Analog: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Key Features :

  • Substituents : 3-bromo-2-methylphenyl carboxamide.
  • Structural Insights : Exhibits a planar conformation due to extended π-conjugation and forms hydrogen-bonded dimers in crystallographic studies .

Comparison with Target Compound :

Structural Analog: N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Key Features :

  • Substituents : 4-acetylphenyl carboxamide and 3-fluorophenylmethyl at N1.
  • Activity : The acetyl group may enhance binding to hydrophobic kinase pockets but could increase metabolic clearance .

Comparison with Target Compound :

  • The target compound’s 2-ethoxyphenyl group replaces the acetyl moiety, likely improving metabolic stability by avoiding ketone-mediated oxidation pathways.

Mechanistic and Pharmacokinetic Considerations

  • Selectivity: BMS-777607’s selectivity for MET over related kinases (e.g., AXL, RON) is attributed to its 2-amino-3-chloropyridin-4-yloxy group . The target compound’s lack of this moiety may reduce MET specificity but could broaden activity against other RTKs.
  • Oral Bioavailability: The ethoxy group in the target compound may enhance lipophilicity and absorption compared to BMS-777607’s polar 2-amino-3-chloropyridin-4-yloxy substituent .
  • Metabolic Stability : Fluorine atoms in both compounds reduce cytochrome P450-mediated metabolism, but the acetyl group in ’s analog introduces a metabolic weak point absent in the target compound .

Biological Activity

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines various functional groups, making it a candidate for diverse biological activities. The synthesis typically involves multi-step organic reactions, starting with the condensation of 2-ethoxyaniline and 3-fluorobenzaldehyde to form an imine intermediate, followed by cyclization with ethyl acetoacetate under acidic conditions.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Condensation2-Ethoxyaniline, 3-Fluorobenzaldehyde
2CyclizationEthyl Acetoacetate, Acid Catalyst
3PurificationSolvent Extraction, Crystallization

The biological activity of this compound appears to be mediated through its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological responses.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Research Findings and Case Studies

Recent studies have investigated the compound's effects on various biological systems:

  • Anticancer Activity:
    • A study highlighted its potential as an anticancer agent by inducing apoptosis in cancer cell lines. The compound demonstrated cytotoxic effects through the modulation of apoptotic pathways .
  • Anti-inflammatory Properties:
    • Research indicated that this compound could reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .
  • Neuroprotective Effects:
    • Investigations into neuroprotection revealed that the compound might protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative disorders .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy: As a lead compound for developing new anticancer drugs.
  • Anti-inflammatory Drugs: Potential development into medications targeting inflammatory conditions.
  • Neurological Disorders: Investigating its role in neuroprotection may lead to new treatments for diseases like Alzheimer's.

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A modified procedure from similar dihydropyridine derivatives involves:

Reagent Selection : Use 2-chloronicotinic acid as a starting material, reacting with substituted anilines (e.g., 3-fluorophenylmethylamine) in the presence of pyridine and p-toluenesulfonic acid as a catalyst .

Reaction Optimization :

  • Temperature : Reflux conditions (e.g., 80–100°C) to promote ring closure.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or crystallization from methanol .

Yield Improvement : Automated synthesis platforms (e.g., continuous flow reactors) and advanced purification (HPLC) enhance scalability and purity (>98% by HPLC) .

Q. How can the tautomeric forms of this compound be characterized, and what analytical techniques are most reliable?

Methodological Answer: The keto-amine (lactam) vs. hydroxy-pyridine tautomerism can be resolved using:

X-ray Crystallography : Determines the solid-state structure. For example, confirmed the keto-amine tautomer via crystallographic data (C=O bond length: 1.23 Å) .

NMR Spectroscopy :

  • ¹H NMR : Absence of a hydroxyl proton signal (~10–12 ppm) supports the lactam form.
  • ¹³C NMR : Carbonyl resonance at ~165–170 ppm confirms the lactam group.

IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ and N–H stretch at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

Analog Synthesis : Modify substituents systematically:

  • Replace the 2-ethoxyphenyl group with other aryl groups (e.g., 2-methoxyphenyl, 3-chlorophenyl).
  • Vary the fluorophenylmethyl moiety (e.g., 4-fluoro, 2,4-difluoro) .

Biological Assays :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Screen against kinases or proteases (IC₅₀ determination).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR, COX-2) .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Purity Validation : Ensure compound integrity via HPLC (>95%) and LC-MS (confirm molecular ion peak) .

Assay Standardization :

  • Use identical cell lines/passage numbers.
  • Include positive controls (e.g., doxorubicin for cytotoxicity).

Orthogonal Assays : Cross-validate results with alternative methods (e.g., apoptosis assay via flow cytometry alongside MTT).

Data Normalization : Account for batch-to-batch variability using internal standards .

Q. How can computational methods predict the compound’s pharmacokinetic properties and metabolic stability?

Methodological Answer:

ADME Prediction Tools :

  • SwissADME : Predict logP (lipophilicity), solubility, and CYP450 interactions.
  • Protox-II : Estimate toxicity (LD₅₀) and organ-specific effects.

Metabolic Sites : Identify labile positions (e.g., ethoxy group O-dealkylation, fluorophenyl oxidation) using MetaPrint2D .

MD Simulations : Assess membrane permeability (e.g., POPC bilayer simulations in GROMACS) .

Q. What experimental approaches can elucidate the mechanism of action for this compound in a biological context?

Methodological Answer:

Target Identification :

  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins.
  • Phage display : Screen peptide libraries for targets .

Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, MAPK).

In vivo Models : Validate efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., serum cytokines) .

Q. How can crystallographic data inform the design of co-crystals or salts to improve solubility?

Methodological Answer:

Co-crystal Screening : Use GRAS co-formers (e.g., succinic acid, nicotinamide) via solvent evaporation.

Salt Formation : React with HCl or sodium to enhance aqueous solubility.

PXRD and DSC : Confirm phase purity and stability. ’s crystallographic data (dihedral angle: 8.38°) can guide co-former selection for π-π stacking .

Q. Key Considerations for Researchers

  • Reproducibility : Document reaction conditions (e.g., solvent, catalyst) meticulously, as minor changes significantly impact yield/tautomerism .
  • Data Transparency : Share raw crystallographic data (e.g., CIF files) and NMR spectra in supplementary materials.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing.

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